1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Green Chemistry Applications
1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde has shown potential in green chemistry applications. It serves as a reactant in Knoevenagel condensation reactions, facilitating the synthesis of compounds in ionic liquids at room temperature. This method offers higher yields and shorter reaction times compared to conventional procedures, highlighting its efficiency and environmental friendliness (Hangarge, Jarikote, & Shingare, 2002). Additionally, the compound is involved in water-mediated synthesis processes that provide a simple, efficient, and eco-friendly route for generating ylidenenitriles, further emphasizing its role in sustainable chemistry practices (Hangarge, Sonwane, Jarikote, & Shingare, 2001).
Medicinal Chemistry
In medicinal chemistry, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde derivatives have been synthesized and evaluated for their potential antimicrobial properties. These derivatives have shown a broad spectrum of antimicrobial activities, offering insights into the development of new therapeutic agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016). This indicates the compound's versatility and potential as a precursor for designing drugs with specific antimicrobial effects.
Synthetic Organic Chemistry
The compound has been utilized in various synthetic organic chemistry applications, including the synthesis of novel heterocycles. These reactions often involve condensations with active methylene compounds, highlighting the compound's reactivity and utility in constructing complex organic structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Such synthetic versatility is crucial for the development of new materials and pharmaceuticals.
Phototransformation Studies
Phototransformation of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde derivatives has been investigated, providing valuable insights into the photophysics and photochemistry of benzopyran compounds. These studies contribute to understanding the behavior of these compounds under light exposure, which is vital for their application in photochemical syntheses and potentially in phototherapy (Gupta, Saini, Kumar, Yadav, Chand, Mor, & Dhawan, 1995).
Future Directions
properties
IUPAC Name |
1-methyl-3,4-dihydroisochromene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBJMXKVELCSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde | |
CAS RN |
83501-38-6 |
Source
|
Record name | 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.